molecular formula C11H11FN2O2 B1341642 N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 1008420-22-1

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B1341642
CAS No.: 1008420-22-1
M. Wt: 222.22 g/mol
InChI Key: DRUIRMDCDQEFBD-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound offered for research use only. It belongs to a class of pyrrolidine carboxamides that have demonstrated significant potential in pharmaceutical and agrochemical research. This scaffold is of particular interest in antimicrobial discovery. Pyrrolidine carboxamides have been identified as a novel class of inhibitors targeting Mycobacterium tuberculosis InhA, a key enzyme in the bacterial fatty acid biosynthesis pathway . This makes related compounds promising candidates for developing new anti-tuberculosis agents, especially against multidrug-resistant strains . Furthermore, structural analogs of this compound have shown compelling in vitro and in vivo anti-cancer activity . Research has indicated that some 2-(het)arylpyrrolidine-1-carboxamides exhibit cytotoxicity against tumor cell lines, with efficacy surpassing that of reference drugs in some studies, and can induce apoptosis . In the agrochemical sector, closely related pyrrolidinone anilides have emerged as herbicides with a novel mode of action, functioning as inhibitors of dihydroorotate dehydrogenase (DHODH) . This mechanism disrupts de novo pyrimidine biosynthesis in plants, effectively halting the growth of grass weeds . The structural features of this compound make it a valuable building block for exploring these and other biological pathways in a research setting.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIRMDCDQEFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 2-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide has found applications in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

  • N-(4-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide () Structural Difference: Fluorine at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl). For example, the compound 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2) exhibits a pyridinyl group that introduces basicity, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the simpler 2-fluorophenyl analog .
  • (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide ()

    • Structural Difference : Lacks fluorine substitution on the phenyl ring.
    • Impact : The absence of fluorine diminishes electron-withdrawing effects, which may lower metabolic stability and target affinity. Crystallographic studies of this compound highlight a planar pyrrolidone ring, suggesting similar conformational rigidity to fluorinated analogs .

Heterocyclic Modifications

  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Structural Difference: Incorporates a 1,3,4-thiadiazole ring instead of a pyrrolidine-linked carboxamide. However, the bulkier isopropyl group may reduce solubility .
  • N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide () Structural Difference: Replaces fluorine with a hydroxyl group on the phenyl ring. Impact: The hydroxyl group increases polarity and hydrogen-bond donor capacity, improving aqueous solubility but possibly reducing cell membrane permeability compared to fluorinated analogs .

Pharmacokinetic and Physicochemical Properties

The table below summarizes key differences inferred from structural analogs:

Compound Name Substituent Position/Group Molecular Weight (g/mol) logP (Predicted) Key Features
N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide 2-fluorophenyl, pyrrolidine ~248.25 ~1.8 High metabolic stability, moderate solubility
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl, thiadiazole ~377.45 ~2.5 Enhanced target affinity, lower solubility
(S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide Phenyl (no fluorine) ~230.26 ~1.2 Lower metabolic stability, higher solubility
N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 2-hydroxyphenyl ~296.31 ~1.0 High polarity, reduced permeability

Case Study: Fluorine Substitution Patterns

The compound 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () demonstrates the impact of fluorine placement in complex architectures. Here, the 2-fluorophenyl group is part of a carbamoyl ethoxy linker, which extends the molecule’s conformational flexibility. This contrasts with the simpler 2-fluorophenyl-pyrrolidinecarboxamide, where rigidity may favor entropic gains in binding .

Biological Activity

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}FNO\
  • Molecular Weight : Approximately 220.21 g/mol
  • CAS Number : 1008420-22-1

The compound features a pyrrolidine ring and a fluorophenyl group, which contribute to its biological activity by influencing binding affinities to various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can modulate their activity.
  • Receptor Interaction : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

The fluorophenyl group enhances binding affinity, while the structural stability provided by the pyrrolidine ring supports its interaction with biological targets.

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In studies involving L1210 mouse leukemia cells, it demonstrated potent inhibition of cell proliferation with IC(50) values in the nanomolar range .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial, antifungal, and antiviral activities, although more research is needed to fully characterize these effects.
  • Neuropharmacological Effects : Its interactions with monoamine oxidase (MAO) enzymes suggest possible applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerPotent inhibition of L1210 cell proliferation
AntimicrobialPotential activity against various pathogens
NeuropharmacologicalInhibitory effects on MAO enzymes

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, A549 human lung adenocarcinoma cells were treated with the compound at a concentration of 100 µM. The viability was assessed using an MTT assay, comparing the results with those from cisplatin treatment. The findings indicated that the compound exhibited structure-dependent anticancer activity, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring via cyclization of γ-aminobutyric acid derivatives. Fluorophenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Optimization includes:

  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions facilitate amide bond formation .
    • Data Table :
StepReaction TypeConditions (Temp, Solvent, Catalyst)Yield (%)
1Cyclization80°C, DMF, HCl65–75
2AmidationRT, THF, EDC/HOBt50–60

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine ring, fluorophenyl group, and carboxamide. For example, the 5-oxo group shows a carbonyl signal at ~175 ppm in ¹³C NMR .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 265.1) and fragmentation patterns .
    • Infrared (IR) Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and N-H bends (3300 cm⁻¹) .

Q. How are preliminary biological activities assessed for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination).
  • Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
    • Structure-Activity Relationship (SAR) : Modifications to the fluorophenyl or carboxamide group are screened to identify pharmacophores .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and torsional conformations .
  • Case Study : For (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, SHELXL refined the structure with R₁ = 0.045, confirming the lactam ring planarity and hydrogen-bonding networks .

Q. How do researchers reconcile conflicting data between computational models and experimental results?

  • Cross-validation :

  • Density Functional Theory (DFT) : Compare calculated NMR shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies .

Q. What strategies optimize metabolic stability without compromising bioactivity?

  • Modifications :

  • Fluorine substitution : Enhances metabolic resistance by blocking cytochrome P450 oxidation .
  • Prodrug design : Mask polar groups (e.g., esterification of the carboxamide) to improve bioavailability .

Q. How is enantiomeric purity assessed and maintained during synthesis?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during pyrrolidine ring formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Variables to consider :

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times .
  • Compound purity : Impurities >5% (e.g., unreacted fluorophenyl precursors) can skew results .
    • Resolution : Reproduce experiments with standardized protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays .

Tables for Key Parameters

Table 1 : Common Impurities and Removal Methods

Impurity TypeSourceRemoval Technique
Unreacted FluorophenylStep 1Column Chromatography
Oxidized PyrrolidineStep 2Recrystallization (EtOH)

Table 2 : Computational vs. Experimental NMR Shifts (Selected Peaks)

AtomExperimental δ (ppm)DFT-Calculated δ (ppm)Deviation
C=O174.2173.80.4
F-C6115.6116.10.5

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